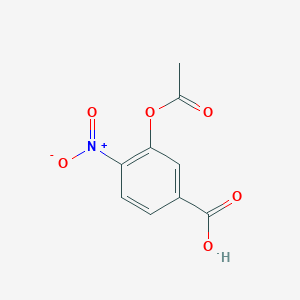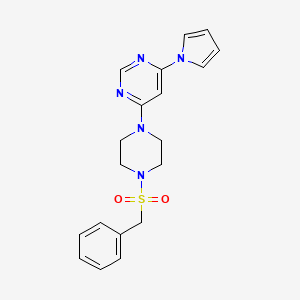![molecular formula C20H30N2O B2383233 N-[(1-ciclopentilpiperidin-4-il)metil]-2-(3-metilfenil)acetamida CAS No. 954079-18-6](/img/structure/B2383233.png)
N-[(1-ciclopentilpiperidin-4-il)metil]-2-(3-metilfenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H30N2O and its molecular weight is 314.473. The purity is usually 95%.
BenchChem offers high-quality N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Activador de las vías del factor 1 inducible por hipoxia
Compuestos similares a N-[(1-ciclopentilpiperidin-4-il)metil]-2-(3-metilfenil)acetamida se han estudiado por su potencial como activadores de las vías del factor 1 inducible por hipoxia (HIF-1) . HIF-1 es un importante factor de transcripción que dirige una serie de genes de adaptación en condiciones hipóxicas. Estos compuestos han mostrado una bioactividad inhibitoria significativa en las células HepG2 y se ha encontrado que inducen la expresión de la proteína HIF-1α y el gen diana aguas abajo p21, promoviendo la apoptosis de las células tumorales .
Inhibidores de la proteína quinasa B (PKB)
Se ha encontrado que algunos derivados de this compound son inhibidores ATP-competitivos, nanomolares con selectividad para la inhibición de PKB sobre la quinasa estrechamente relacionada PKA . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades donde está implicada PKB, como ciertos tipos de cáncer.
Síntesis de derivados de piperidina
Los derivados de piperidina, incluidos aquellos similares a this compound, desempeñan un papel importante en la industria farmacéutica . Están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides. La síntesis de estos derivados ha sido objeto de una extensa investigación, lo que ha llevado al desarrollo de métodos rápidos y rentables para su producción .
MOSFET de potencia inteligente
El compuesto "F5033-0339" también se conoce como "MOSFET de potencia inteligente" en la industria electrónica . Se utiliza en varios dispositivos y sistemas electrónicos para una gestión eficiente de la energía.
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-16-5-4-6-18(13-16)14-20(23)21-15-17-9-11-22(12-10-17)19-7-2-3-8-19/h4-6,13,17,19H,2-3,7-12,14-15H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDOWMMBULLMBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-fluorophenyl)methoxy]amine](/img/structure/B2383151.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2383152.png)
![2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol](/img/structure/B2383155.png)
![7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2383156.png)
![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383159.png)
![2,4,6-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2383160.png)

![4-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2383162.png)

![1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2383167.png)


![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383172.png)
![3-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2383173.png)
